Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate

Overview

Description

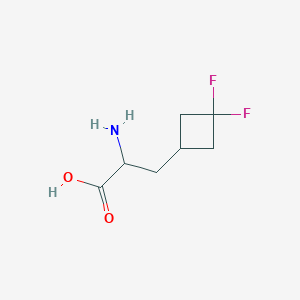

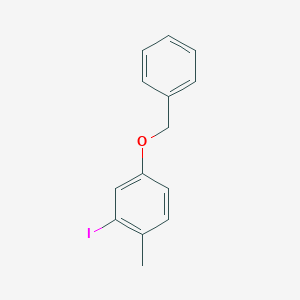

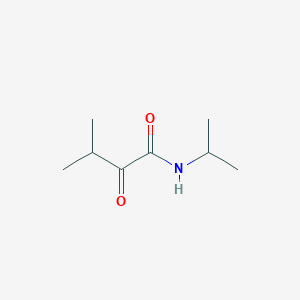

Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate is a chemical compound with the CAS Number: 1512484-61-5 . Its molecular weight is 212.29 , and its IUPAC name is this compound . The InChI code for this compound is 1S/C12H20O3/c1-8(10(13)9-6-5-7-9)11(14)15-12(2,3)4/h8-9H,5-7H2,1-4H3 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C12H20O3/c1-8(10(13)9-6-5-7-9)11(14)15-12(2,3)4/h8-9H,5-7H2,1-4H3 . This indicates that the molecule consists of 12 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms .Scientific Research Applications

Organometallic Chemistry

Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate has been utilized in organometallic chemistry. For instance, Adams, Qu, and Wu (1993) explored the synthesis and characterization of disubstituted cyclobutyne ligands in triosmium complexes. Their work delved into the reaction mechanisms and structural analysis of these complexes, demonstrating the compound's significance in understanding organometallic reactions and structures (Adams, Qu, & Wu, 1993).

Synthesis of Novel Compounds

Creary (2023) conducted research on 3-tert-Butyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates, leading to the formation of β-trimethylsilyl carbocationic intermediates. These intermediates were further reacted to create various methyl ether substitution products, highlighting the compound's role in synthesizing new chemical entities with potential applications in various fields (Creary, 2023).

Photochemistry and Flow Synthesis

In 2019, Yamashita, Nishikawa, and Kawamoto explored the continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate. Their work emphasized the practicality of using this methodology for the scale-up synthesis of certain cyclobutane derivatives, demonstrating the compound's relevance in innovative synthesis techniques and material science (Yamashita, Nishikawa, & Kawamoto, 2019).

Organometallic Catalysis

Research by Patra, Merz, and Metzler‐Nolte (2012) involved the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, including a compound related to this compound. They focused on stereoselective syntheses of complicated structures containing organometallic moieties for medicinal organometallic chemistry applications (Patra, Merz, & Metzler‐Nolte, 2012).

Corrosion Inhibition

Faydy et al. (2019) synthesized new organic compounds based on 8-hydroxyquinoline, which included tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, for evaluating their effectiveness as corrosion inhibitors for carbon steel. This research illustrates the potential industrial applications of this compound derivatives in material protection (Faydy et al., 2019).

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as esterases and oxidoreductases. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling proteins, thereby affecting cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro or in vivo have shown that the compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses can lead to toxicity, affecting organ function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites. For example, it may be metabolized by esterases into smaller molecules that participate in further biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. Additionally, its localization and accumulation within specific tissues can influence its biological activity. The compound’s distribution can be affected by factors such as lipid solubility and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s activity can be modulated by its localization within the cell .

Properties

IUPAC Name |

tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-8(10(13)9-6-5-7-9)11(14)15-12(2,3)4/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDVIWOAJOCRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1CCC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

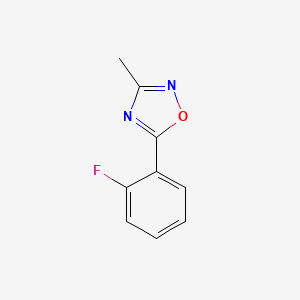

![5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine](/img/structure/B1444449.png)

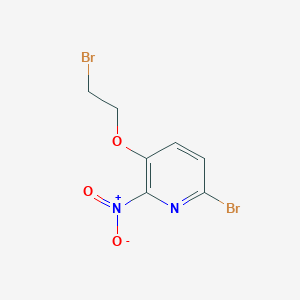

![(2S,3S,11bS)-3-Isobutyl-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2,9,10-triol](/img/structure/B1444456.png)

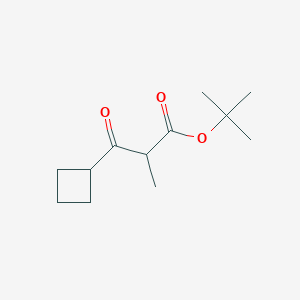

![Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B1444457.png)